(R)-3-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (R)-3-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461791
InChI: InChI=1S/C14H27N3O3/c1-10(15)12(18)16(5)11-7-6-8-17(9-11)13(19)20-14(2,3)4/h10-11H,6-9,15H2,1-5H3/t10-,11+/m0/s1
SMILES: CC(C(=O)N(C)C1CCCN(C1)C(=O)OC(C)(C)C)N
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol

(R)-3-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13461791

Molecular Formula: C14H27N3O3

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C14H27N3O3
Molecular Weight 285.38 g/mol
IUPAC Name tert-butyl (3R)-3-[[(2S)-2-aminopropanoyl]-methylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C14H27N3O3/c1-10(15)12(18)16(5)11-7-6-8-17(9-11)13(19)20-14(2,3)4/h10-11H,6-9,15H2,1-5H3/t10-,11+/m0/s1
Standard InChI Key REDRTODBLIBYAX-WDEREUQCSA-N
Isomeric SMILES C[C@@H](C(=O)N(C)[C@@H]1CCCN(C1)C(=O)OC(C)(C)C)N
SMILES CC(C(=O)N(C)C1CCCN(C1)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C(=O)N(C)C1CCCN(C1)C(=O)OC(C)(C)C)N

Introduction

(R)-3-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with a specific stereochemistry, indicated by the (R) and (S) configurations. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and incorporates an amino acid moiety, specifically (S)-2-amino-propionyl, linked through a methyl-amino group. The tert-butyl ester group protects the carboxylic acid functionality, which is common in organic synthesis to facilitate further reactions.

Synthesis and Chemical Relevance

The synthesis of such compounds typically involves the coupling of amino acids with amines in the presence of coupling agents, followed by protection of the carboxylic acid group with a tert-butyl ester. This protection is crucial for preventing unwanted reactions during subsequent steps in a synthetic pathway.

Synthesis Steps

  • Activation of the Carboxylic Acid Group: The carboxylic acid group of the amino acid is activated to form an active ester or an acid chloride.

  • Coupling with the Amine: The activated carboxylic acid group is then coupled with the methyl-amino group attached to the piperidine ring.

  • Protection with tert-Butyl Ester: The carboxylic acid group of the piperidine is protected using di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl ester.

Biological Activities

  • Enzyme Inhibition: Compounds with piperidine cores are sometimes investigated for their ability to inhibit enzymes involved in disease pathways.

  • Receptor Binding: The incorporation of amino acid moieties can enhance binding affinity to specific receptors.

Synthesis Overview

StepDescription
1Activation of the carboxylic acid group
2Coupling with the amine
3Protection with tert-butyl ester

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